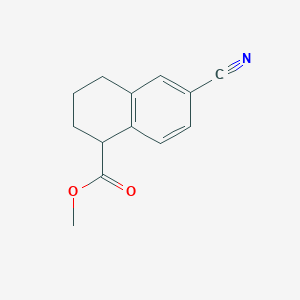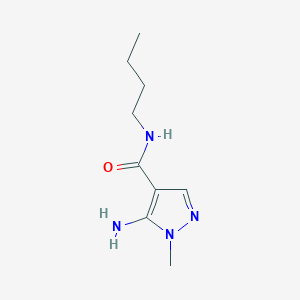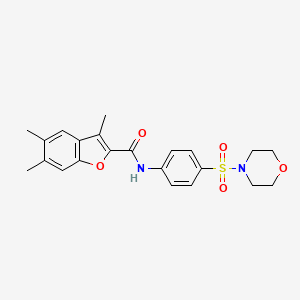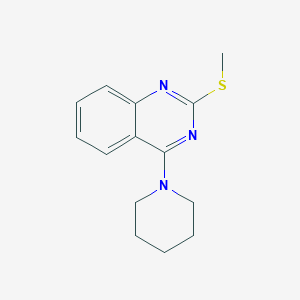
2-(Methylsulfanyl)-4-piperidinoquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)-4-piperidinoquinazoline is a useful research compound. Its molecular formula is C14H17N3S and its molecular weight is 259.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry and Synthesis
New derivatives of 4-anilinoquinazolines, including compounds involving 2-(methylsulfanyl)quinazoline, have been synthesized and tested. Notably, 6,7,8-trifluoro-4-(2-methoxyanilno)-2-(methylsulfanyl)quinazoline demonstrated promising tuberculostatic activity in vitro (Nosova et al., 2021).
Antibacterial Activity
Research on the antibacterial properties of derivatives has been conducted, particularly focusing on compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one. These compounds displayed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents (Osarumwense, 2022).
Structural Analysis
The crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol has been analyzed, revealing the alignment and bond characteristics of the compound, which could be fundamental for understanding its interaction in various chemical reactions and potential applications in material sciences or pharmaceuticals (El‐Hiti et al., 2014).
Pharmacological Potential
The 2,4-diaminoquinazoline class, closely related to the 2-(methylsulfanyl)-4-piperidinoquinazoline structure, has been explored for its potential as a lead candidate in tuberculosis drug discovery, showing that modifications at certain positions in the quinazoline structure can significantly influence biological activity (Odingo et al., 2014).
Antiviral Properties
Compounds derived from methylsulfanyl-triazoloquinazoline, closely related to 2-(methylsulfanyl)quinazoline, have been tested against viruses like Coxsackievirus B4 and Adenovirus type 7, showing promising antiviral activities (Al-Salahi et al., 2013).
特性
IUPAC Name |
2-methylsulfanyl-4-piperidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-18-14-15-12-8-4-3-7-11(12)13(16-14)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSVUEMALXLPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
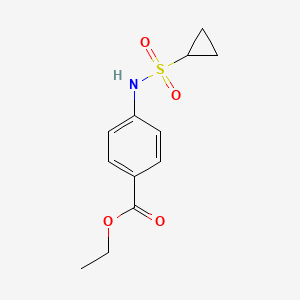
![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2595662.png)
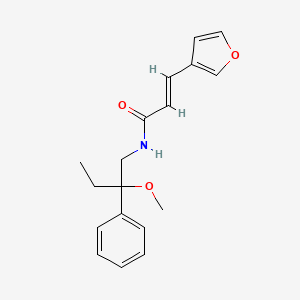
![[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride](/img/structure/B2595664.png)
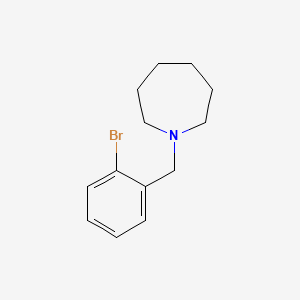
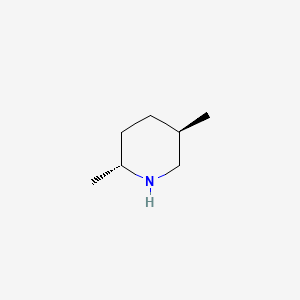
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate](/img/structure/B2595668.png)

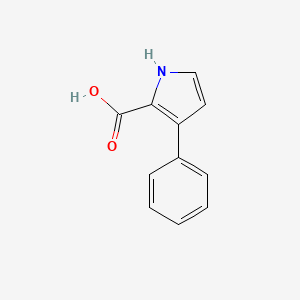
![N-{[5-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2595678.png)
